molecular formula HNa2O4P B1217616 Sodium phosphate P-32 CAS No. 7635-46-3

Sodium phosphate P-32

Cat. No. B1217616
CAS RN: 7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
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Description

Sodium phosphate P-32 is a useful research compound. Its molecular formula is HNa2O4P and its molecular weight is 142.959 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium phosphate P-32 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium phosphate P-32 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium phosphate P-32 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7635-46-3

Product Name

Sodium phosphate P-32

Molecular Formula

HNa2O4P

Molecular Weight

142.959 g/mol

IUPAC Name

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane

InChI

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1

InChI Key

BNIILDVGGAEEIG-JCIGTKTHSA-L

Isomeric SMILES

O[32P](=O)([O-])[O-].[Na+].[Na+]

SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Other CAS RN

7635-46-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a third form of the invention trisodium orthophosphate is acidified with sufficient sulphuric acid in solution to form disodium orthophosphate and sodium sulphate. The two compounds were separated by crystallization and the disodium orthophosphate heat treated to give tetrasodium pyrophosphate.
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Synthesis routes and methods II

Procedure details

Sodium phosphate dibasic (1M Catalog #S-9763 Sigma Aldrich, St. Louis, Mo.) and sodium diphosphate monobasic solutions (1M, Catalog #S-0751, Sigma Aldrich, St. Louis, Mo.) were prepared in DI water. Sodium phosphate dibasic (7.74 mL) and sodium phosphate monobasic (2.26 ml) solutions were mixed into a beaker. DI water (80.0 mL) was added to the beaker and EDTA was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it. The pH was measured on pH meter (Symphony B70P, VWR International, Pittsburgh, Pa.) and adjusted to 7.40 using 0.1 N sodium hydroxide solution (Catalog #SS276-4, Fisher Scientific, Suwanee, Ga.). The buffer was transferred to a volumetric flask and DI water was added to adjust the final buffer volume to 100 mL.
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Synthesis routes and methods III

Procedure details

To the above filtrate, a slurry containing 179 g of calcium hydroxide (32%) was added at a temperature of about 55 degrees C. An amount of 241 g of dicalcium phosphate was separated (49% humidity) leaving a solution of 1960 ml. The solution had a pH of 4.75 with a P2O5 concentration of 7.6%. This filtrate consisted substantially of pure monosodium phosphate; by its neutralization with a solution of 47.5% NaOH (containing 1.2% NaCl) to a pH of about 8.7, disodium phosphate was produced. In this neutralization operation, an appreciable amount of heat evolved, being accompanied by the precipitation of small particles of CaO and MgO in the form of hydroxyphosphate salts. After the removal of the fine precipitates, the filtrate was cooled to about 5 degrees, by a controlled cooling at the rate of about 10 degrees per hour. The chloride concentration in the mother-liquor was about 2% which gave rise to an increase of crystallization, the yield depending on NaCl concentration, known as salting out effect. An amount of 920 g of very pure crystals (14% humidity) of disodium phosphate were separated.
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Synthesis routes and methods IV

Procedure details

Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.
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Na2HPO4
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diphosphate Na4P2O7
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12 mol
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Synthesis routes and methods V

Procedure details

When the pH value of the solution is near 8.5 after equilibrium is reached, the reached shown in the formula 2 proceeds until all of the calcium hydrogen phosphate convert into hydroxyapatite while the pH is maintained at near 8.5. The H3PO4 formed by the reaction comes to solution-equilibrium with the disodium hydrogen phosphate and citric acid during kneading. If the pH is still maintained at near 8.5, the reaction of the formula 4 also proceeds and the tetracalcium phosphate converts into hydroxyapatite. The Ca(OH)2 by product of this reaction comes to solution-equilibrium with H3PO4 produced from calcium hydrogen phosphate and disodium hydrogen phosphate and citric acid in kneading solutions, and the reaction shown as the formulae 7 and 8 proceeds:
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formula 4
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tetracalcium phosphate
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hydroxyapatite
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Ca(OH)2
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